molecular formula C24H25ClN4O4S B2652333 7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-73-1

7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2652333
CAS RN: 688054-73-1
M. Wt: 501
InChI Key: JPNACMFJMFLQIC-UHFFFAOYSA-N
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Description

7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C24H25ClN4O4S and its molecular weight is 501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • This compound is related to a class of substituted benzoquinazolinones, which have been synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions. Such compounds, including amino- and sulfanyl-derivatives, show significant potential for cytotoxicity against certain cell lines, indicating their usefulness in anticancer research (Nowak et al., 2015).

Antimicrobial Activities

  • Novel derivatives like triazole and oxadiazolylmethyl compounds, synthesized from reactions involving similar structures, have been screened for antimicrobial activities. These compounds exhibit good to moderate activities against various microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Properties

  • Piperidine derivatives with a quinazoline ring system, structurally related to the given compound, have been tested for antihypertensive activity. Some of these derivatives produced strong hypotension in animal models, indicating their potential as antihypertensive agents (Takai et al., 1986).

Anticancer Properties

  • Quinazoline derivatives containing piperazine analogs have been synthesized and shown potent antiproliferative activities against various cancer cell lines. Specific derivatives have demonstrated effectiveness in inhibiting cell migration and inducing apoptosis, indicating their application in cancer treatment (Li et al., 2020).

properties

IUPAC Name

7-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O4S/c1-15-4-5-16(25)11-19(15)27-7-9-28(10-8-27)22(30)3-2-6-29-23(31)17-12-20-21(33-14-32-20)13-18(17)26-24(29)34/h4-5,11-13,17H,2-3,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFARVUXLTIDBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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